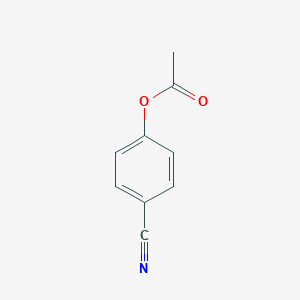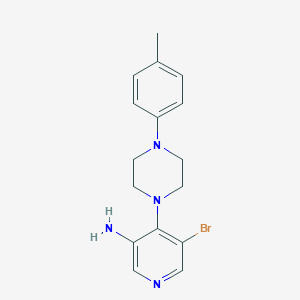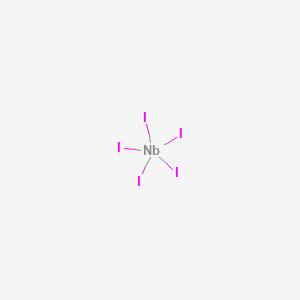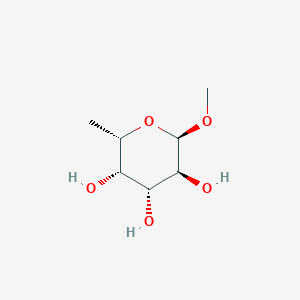
Methyl 3-ethynylbenzoate
Vue d'ensemble
Description
Methyl 3-ethynylbenzoate is a chemical compound that belongs to the class of organic compounds known as ethynylbenzoates. These compounds are characterized by the presence of an ethynyl group (-C≡CH) attached to a benzoate moiety. Methyl 3-ethynylbenzoate, in particular, has garnered interest in polymer chemistry and materials science due to its potential as a building block for synthesizing functional polymeric materials.
Synthesis Analysis
The synthesis of constitutional isomers of monosubstituted ethynylbenzoates, including methyl ethynylbenzoates, involves the use of rhodium-based and tungsten-based catalysts for polymerization. These processes yield polymers with variable molecular weights and configurations, demonstrating the versatility of ethynylbenzoate monomers in polymer synthesis (Pauly & Théato, 2012).
Molecular Structure Analysis
X-ray crystallography techniques have been employed to determine the molecular structures of compounds related to methyl 3-ethynylbenzoate. These analyses provide insights into the crystalline structures and the spatial arrangement of molecules, which are crucial for understanding the material's properties and reactivity (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Ethynylbenzoates, including methyl 3-ethynylbenzoate, participate in various chemical reactions, contributing to the synthesis of complex molecular structures. Their reactivity towards amines and the ability to undergo post-polymerization modifications highlight their potential in creating functional materials with distinct properties, such as changes in UV-vis spectra upon conversion with amines (Pauly & Théato, 2012).
Physical Properties Analysis
The physical properties of materials derived from methyl 3-ethynylbenzoate, such as stability under ambient conditions and the influence of molecular structure on material stability, are critical for their application in various fields. For instance, the stability of crystals related to ethynyl- and butadiynyl-substituted derivatives underlines the potential of these materials in long-term applications (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of methyl 3-ethynylbenzoate derivatives, such as their reactivity, are influenced by the position of the ester moiety and the conjugated polymer backbone. This reactivity is crucial for developing materials with specific functionalities, including those with significant shifts in UV-vis spectra (Pauly & Théato, 2012).
Applications De Recherche Scientifique
Summary of the Application
“Methyl 3-ethynylbenzoate” and other benzoates have been investigated for their insecticidal properties against the red imported fire ants, Solenopsis invicta . This research is significant as S. invicta is one of the most successful invasive ants in the world and poses a significant threat to humans, wildlife, crops, and livestock .
Methods of Application or Experimental Procedures
The study assessed the contact and fumigation toxicity of 15 commercially available benzoates to S. invicta workers . The toxicity was evaluated in relation to the chemical structure of the benzoates .
Results or Outcomes
Among the tested benzoates, certain compounds were found to be potent contact toxins and fumigants against S. invicta workers . For nonsubstituted alkyl benzoates, the contact toxicity was positively correlated to the alkyl chain length, while the fumigation toxicity was negatively correlated . The presence of a methoxyl group at either the ortho or meta position of methylbenzoate significantly increased its contact toxicity .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXZMLZQQWVSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460794 | |
| Record name | Methyl 3-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ethynylbenzoate | |
CAS RN |
10602-06-9 | |
| Record name | Methyl 3-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethynylbenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

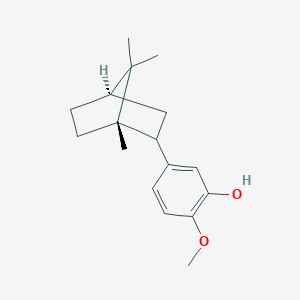
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
